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Compound of Interest

Compound Name: Methanesulfinyl-acetonitrile

Cat. No.: B1278698

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR)
spectrum of (Methylsulfonyl)acetonitrile, a molecule of interest in synthetic chemistry and drug
development. Below, you will find detailed tables of its *H and 3C NMR spectral data, a
thorough description of the experimental protocols for acquiring such data, and visualizations to
aid in understanding the molecular structure and its corresponding spectral features.

Chemical Structure and Properties

(Methylsulfonyl)acetonitrile, with the linear formula CHzSO2CH2CN, is a small organic molecule
featuring a methyl group, a sulfonyl group, a methylene bridge, and a nitrile functional group.[1]
[2] Its molecular weight is 119.14 g/mol , and it typically appears as a solid with a melting point
in the range of 81-84 °C.[1]

Molecular Structure:
Caption: Chemical structure of (Methylsulfonyl)acetonitrile.

'H NMR Spectral Data

The H NMR spectrum of (Methylsulfonyl)acetonitrile is characterized by two distinct singlets,
corresponding to the methyl (CHs) and methylene (CHz) protons. The absence of splitting for
these signals indicates no adjacent protons within a three-bond distance.
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Chemical Shift (d)

Proton Assignment Multiplicity Integration
ppm

CHs-S02 ~3.1 Singlet 3H

S02-CH2-CN ~3.9 Singlet 2H

Note: The exact chemical shifts can vary slightly depending on the solvent used.

13C NMR Spectral Data

The proton-decoupled 13C NMR spectrum of (Methylsulfonyl)acetonitrile displays three signals,
one for each unique carbon atom in the molecule.

Carbon Assignment Chemical Shift (8) ppm
CHs-S0:2 ~42

S02-CH2-CN ~48

-CN ~114

Note: The exact chemical shifts can vary slightly depending on the solvent used. The spectrum
is typically recorded in a deuterated solvent such as "Polysol".[3]

Experimental Protocols

The following provides a generalized, yet detailed, methodology for the acquisition of *H and
13C NMR spectra for a small organic molecule like (Methylsulfonyl)acetonitrile.

1. Sample Preparation:

» Dissolution: Approximately 5-10 mg of the (Methylsulfonyl)acetonitrile sample is dissolved in
0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCIs; Dimethyl Sulfoxide-ds,
DMSO-de) in a standard 5 mm NMR tube.

o Reference Standard: A small amount of an internal standard, typically Tetramethylsilane
(TMS), is added to the solvent to provide a reference signal at O ppm.
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Homogenization: The solution is thoroughly mixed to ensure homogeneity.
. NMR Spectrometer Setup and Data Acquisition:

Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) is used for
data acquisition.

Shimming: The magnetic field homogeneity is optimized by shimming the spectrometer to
obtain sharp, symmetrical peaks.

IH NMR Acquisition Parameters (Typical):

[e]

Pulse Angle: 30-45 degrees

[e]

Acquisition Time: 2-4 seconds

o

Relaxation Delay: 1-5 seconds

Number of Scans: 8-16

[¢]

13C NMR Acquisition Parameters (Typical):

o Pulse Angle: 30-45 degrees

o Acquisition Time: 1-2 seconds

o Relaxation Delay: 2-5 seconds

o Number of Scans: 128 or more (due to the low natural abundance of 13C)

o Decoupling: Proton broadband decoupling is applied to simplify the spectrum to singlets
for each carbon.

. Data Processing:

Fourier Transform: The acquired Free Induction Decay (FID) signal is converted into a
frequency-domain spectrum using a Fourier transform.
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e Phasing and Baseline Correction: The spectrum is phased to ensure all peaks are in the
absorptive mode, and the baseline is corrected to be flat.

» Referencing: The chemical shifts are referenced to the TMS signal at O ppm.

 Integration: The area under each peak in the *H NMR spectrum is integrated to determine
the relative number of protons.

Structural Assignment Workflow

The process of assigning the observed NMR signals to the specific nuclei in the
(Methylsulfonyl)acetonitrile molecule follows a logical workflow.
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Molecular Structure Analysis

CH3S02CH2CN

Identify Functional Groups:
- Methyl (CHs)
- Methylene (CH2)
- Sulfonyl (SO2)
- Nitrile (CN)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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